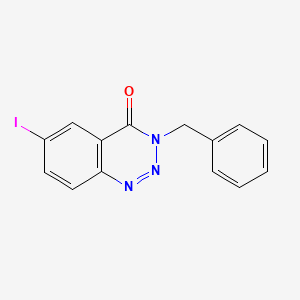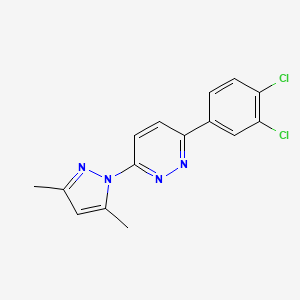
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 3,4-dichlorophenyl group and a 3,5-dimethyl-1H-pyrazol-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,4-Dichlorophenyl)-6-(1H-pyrazol-1-yl)pyridazine
- 3-(3,4-Dichlorophenyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- 3-(3,4-Dichlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)pyridazine
Uniqueness
3-(3,4-Dichlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to the specific arrangement and types of substituents on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
650635-04-4 |
|---|---|
Formule moléculaire |
C15H12Cl2N4 |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine |
InChI |
InChI=1S/C15H12Cl2N4/c1-9-7-10(2)21(20-9)15-6-5-14(18-19-15)11-3-4-12(16)13(17)8-11/h3-8H,1-2H3 |
Clé InChI |
RAEFYSRRUYVGPT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C2=NN=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)


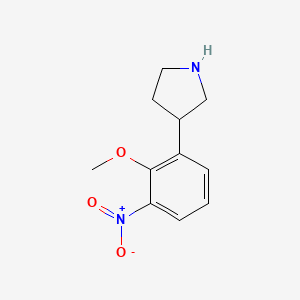
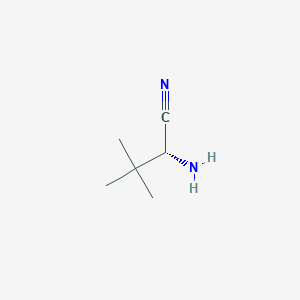
![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)
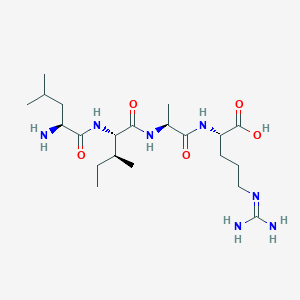
![1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane](/img/structure/B15169569.png)
![tert-Butyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B15169572.png)
